DCLRE1B/Apollo: A Core Component in Telomere Protection and DNA Interstrand Crosslink Repair
DCLRE1B/Apollo: A Core Component in Telomere Protection and DNA Interstrand Crosslink Repair
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The DNA cross-link repair 1B (DCLRE1B) gene, also known as SNM1B and Apollo, encodes a crucial nuclease involved in the maintenance of genomic integrity. As a member of the metallo-β-lactamase superfamily, the DCLRE1B protein, Apollo, possesses a 5'-3' exonuclease activity that is pivotal in two major cellular processes: the protection of telomeres and the repair of DNA interstrand crosslinks (ICLs).[1][2] This guide provides a comprehensive overview of the function of DCLRE1B in these DNA repair pathways, its enzymatic properties, key interactions, and the experimental methodologies used to elucidate its function.
Core Functions of DCLRE1B/Apollo
DCLRE1B/Apollo is a multifaceted enzyme with distinct roles in different cellular contexts. Its primary functions are centered on its 5'-3' exonuclease activity.[1][2]
Telomere Protection
Apollo plays a critical role in preventing the ends of linear chromosomes from being recognized as DNA double-strand breaks (DSBs), a process that would otherwise trigger inappropriate DNA repair activities leading to genomic instability.[1] Specifically, Apollo is responsible for the generation of 3' single-stranded overhangs at leading-end telomeres immediately after DNA replication.[3][4] These overhangs are essential for the formation of the protective t-loop structure, which sequesters the chromosome end.[4][5] In the absence of Apollo, blunt-ended telomeres are prone to fusion through the Non-Homologous End Joining (NHEJ) pathway.[1][5]
The recruitment of Apollo to telomeres is mediated by its interaction with the telomeric repeat-binding factor 2 (TRF2), a core component of the shelterin complex.[6] This interaction is crucial for Apollo's function in telomere maintenance. The activity of Apollo at telomeres is also regulated by the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), a key player in the NHEJ pathway. DNA-PKcs phosphorylates Apollo, and this phosphorylation is required for its telomeric function.[7][8][9]
Interstrand Crosslink (ICL) Repair
ICLs are highly toxic DNA lesions that covalently link the two strands of the DNA double helix, blocking essential cellular processes such as transcription and replication. DCLRE1B/Apollo is a key participant in the Fanconi Anemia (FA) pathway, a major pathway for the repair of ICLs.[10][11]
Within the FA pathway, Apollo is thought to function downstream of the central FANCD2-FANCI complex.[10] Its 5'-3' exonuclease activity is likely involved in processing the DNA around the crosslink to create a substrate for subsequent repair steps, such as homologous recombination.[11] Depletion of Apollo renders cells hypersensitive to ICL-inducing agents like mitomycin C and cisplatin.[11][12]
Quantitative Data on DCLRE1B/Apollo
While the functional roles of DCLRE1B/Apollo are well-established, specific quantitative data on its enzymatic activity and binding affinities are not extensively reported in publicly available literature. The following table summarizes the known quantitative and qualitative information.
| Parameter | Value/Observation | Reference |
| Enzymatic Activity | 5'-3' exonuclease on both single-stranded and double-stranded DNA | [1][2] |
| kcat/Km | Not available in public literature | |
| Substrate Specificity | Processes blunt-ended leading-strand telomeres to create a 3' overhang. | [13][14] |
| Protein Interactions | ||
| TRF2 | Direct interaction, mediated by the TBM domain of Apollo. | [6] |
| Binding Affinity (Kd) | Not available in public literature. | |
| DNA-PKcs | Functional interaction; DNA-PKcs phosphorylates Apollo. | [7][8][9] |
| FANCD2 | Functions epistatically in ICL repair. | [10] |
| FANCP/SLX4 | Interacts to participate in the Fanconi Anemia pathway. | [15] |
Signaling and Repair Pathways Involving DCLRE1B/Apollo
The function of DCLRE1B/Apollo is tightly integrated into complex signaling and repair networks. The following diagrams illustrate its roles in telomere protection and ICL repair.
Telomere Protection by DCLRE1B/Apollo
Caption: DCLRE1B/Apollo is recruited by TRF2 to newly replicated blunt telomeres and, upon activation by DNA-PKcs, generates a 3' overhang, preventing NHEJ.
Role of DCLRE1B/Apollo in Interstrand Crosslink Repair
Caption: DCLRE1B/Apollo functions in the Fanconi Anemia pathway to process DNA at stalled replication forks caused by ICLs, facilitating repair.
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of DCLRE1B/Apollo.
In-Gel Hybridization for Telomeric Overhang Analysis
This protocol is adapted from standard methods to detect the single-stranded G-rich overhang at telomeres.[3][9][10][16][17]
Workflow Diagram:
Caption: Workflow for detecting and quantifying telomeric 3' overhangs using in-gel hybridization.
Methodology:
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Genomic DNA Isolation and Digestion:
-
Isolate high-molecular-weight genomic DNA from cells of interest.
-
Digest 5-10 µg of DNA with restriction enzymes that do not cut in the telomeric repeats, such as a combination of MboI and AluI.
-
-
Agarose Gel Electrophoresis:
-
Run the digested DNA on a 0.8% agarose gel at a low voltage (e.g., 1-2 V/cm) for an extended period (e.g., 12-16 hours) to separate the DNA fragments by size.
-
-
In-Gel Hybridization (Native Conditions):
-
After electrophoresis, dry the gel without denaturation.
-
Pre-hybridize the gel in Church mix for 1 hour at 50°C.
-
Hybridize the gel overnight at 50°C in Church mix containing a radiolabeled telomeric C-rich probe (e.g., 5'-[CCCTAA]4-3').
-
Wash the gel several times in 4x SSC at 55°C, followed by a wash in 4x SSC with 0.1% SDS at 55°C.
-
Expose the gel to a phosphorimager screen to detect the signal from the single-stranded overhang.
-
-
In-Gel Hybridization (Denaturing Conditions):
-
Following the native hybridization, denature the DNA in the same gel by soaking it in a denaturing solution (e.g., 0.5 M NaOH, 1.5 M NaCl) for 30 minutes.
-
Neutralize the gel in a neutralizing solution (e.g., 0.5 M Tris-HCl pH 7.5, 1.5 M NaCl).
-
Re-hybridize the gel with the same radiolabeled probe overnight at 55°C.
-
Wash the gel as described above and expose it to a phosphorimager screen to detect the total telomeric DNA signal.
-
-
Quantification:
-
Quantify the signal intensities from both hybridizations using appropriate software.
-
The relative overhang abundance is calculated as the ratio of the native signal to the denatured signal.
-
Modified Alkaline Comet Assay for Interstrand Crosslink Repair
This assay measures the repair of ICLs at the single-cell level.[1][7][8][15][18]
Workflow Diagram:
Caption: Workflow for the modified alkaline comet assay to measure ICL repair.
Methodology:
-
Cell Treatment:
-
Treat cells with an ICL-inducing agent (e.g., mitomycin C) for a defined period.
-
Wash the cells and incubate them in fresh medium for various time points to allow for DNA repair.
-
-
Slide Preparation:
-
Harvest the cells and embed them in low-melting-point agarose on specially coated microscope slides.
-
-
Lysis:
-
Immerse the slides in a high-salt lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10) overnight at 4°C to lyse the cells and unfold the DNA, forming nucleoids.
-
-
Irradiation:
-
Irradiate the slides on ice with a fixed dose of X-rays (e.g., 5-10 Gy) to introduce a known number of single-strand breaks.
-
-
Alkaline Electrophoresis:
-
Place the slides in an electrophoresis tank filled with alkaline buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13) and allow the DNA to unwind for 20-40 minutes.
-
Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.
-
-
Visualization and Analysis:
-
Neutralize the slides, stain the DNA with a fluorescent dye (e.g., SYBR Green), and visualize the "comets" using a fluorescence microscope.
-
Analyze the images using specialized software to measure the comet tail moment, which is proportional to the amount of DNA damage. A decrease in the tail moment over time indicates repair of the ICLs.
-
General Protocol for Recombinant DCLRE1B/Apollo Purification
This is a generalized protocol for the expression and purification of a recombinant protein like DCLRE1B/Apollo from E. coli. Optimization will be required for this specific protein.[4][11][12][19][20][21][22]
Methodology:
-
Expression Construct:
-
Clone the human DCLRE1B cDNA into an E. coli expression vector with an N-terminal affinity tag (e.g., His6-tag or GST-tag) and a protease cleavage site (e.g., TEV).
-
-
Protein Expression:
-
Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).
-
Grow the cells in LB medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with IPTG (e.g., 0.1-1 mM) and continue to grow the cells at a lower temperature (e.g., 18-25°C) for several hours or overnight.
-
-
Cell Lysis:
-
Harvest the cells by centrifugation and resuspend them in a lysis buffer containing protease inhibitors.
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation to remove cell debris.
-
-
Affinity Chromatography:
-
Load the clarified lysate onto an affinity column (e.g., Ni-NTA for His-tagged protein or Glutathione-agarose for GST-tagged protein).
-
Wash the column extensively to remove non-specifically bound proteins.
-
Elute the tagged protein with an appropriate elution buffer (e.g., imidazole (B134444) for His-tagged protein or reduced glutathione (B108866) for GST-tagged protein).
-
-
Tag Removal and Further Purification:
-
If desired, cleave the affinity tag by incubating the eluted protein with the appropriate protease (e.g., TEV protease).
-
Further purify the protein using ion-exchange chromatography and/or size-exclusion chromatography to achieve high purity.
-
-
Protein Characterization:
-
Assess the purity of the protein by SDS-PAGE and confirm its identity by Western blotting or mass spectrometry.
-
Determine the protein concentration and store it in an appropriate buffer at -80°C.
-
Drug Development Implications
The critical roles of DCLRE1B/Apollo in telomere maintenance and ICL repair make it a potential target for therapeutic intervention.
-
Inhibition of DCLRE1B/Apollo: In the context of cancer, many chemotherapeutic agents are ICL-inducing drugs. Inhibition of DCLRE1B could potentially sensitize cancer cells to these agents by compromising their ability to repair the induced DNA damage.
-
Targeting Telomere Maintenance: As Apollo is essential for telomere protection, its inhibition could lead to telomere dysfunction and trigger senescence or apoptosis in cancer cells that rely on telomere maintenance for their immortality.
The development of specific small molecule inhibitors for DCLRE1B/Apollo would require high-throughput screening and structure-based drug design, leveraging the structural information of its nuclease domain.
Conclusion
DCLRE1B/Apollo is a vital nuclease with specialized functions in protecting telomeres from being recognized as DNA damage and in the repair of highly toxic interstrand crosslinks. Its recruitment to specific genomic locations through protein-protein interactions and its regulation by phosphorylation highlight the intricate coordination of DNA repair pathways. While much is known about its qualitative functions, further research is needed to delineate the quantitative aspects of its enzymatic activity and interactions. A deeper understanding of DCLRE1B/Apollo's mechanisms of action will not only advance our knowledge of genome maintenance but also open new avenues for the development of targeted cancer therapies.
References
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- 2. DCLRE1B - Wikipedia [en.wikipedia.org]
- 3. en.bio-protocol.org [en.bio-protocol.org]
- 4. uniprot.org [uniprot.org]
- 5. diseases.jensenlab.org [diseases.jensenlab.org]
- 6. genecards.org [genecards.org]
- 7. ora.ox.ac.uk [ora.ox.ac.uk]
- 8. Analysis of DNA Interstrand Cross-Links and their Repair by Modified Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 9. Analysis of Telomeric G-overhangs by in-Gel Hybridization [agris.fao.org]
- 10. bio-protocol.org [bio-protocol.org]
- 11. bio-rad.com [bio-rad.com]
- 12. DCLRE1B/Apollo germline mutations associated with renal cell carcinoma impair telomere protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. biorxiv.org [biorxiv.org]
- 14. DNA-PK and the TRF2 iDDR inhibit MRN-initiated resection at leading-end telomeres - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Assessment of DNA Interstrand Crosslinks Using the Modified Alkaline Comet Assay | Springer Nature Experiments [experiments.springernature.com]
- 16. static1.squarespace.com [static1.squarespace.com]
- 17. Video: Modified Terminal Restriction Fragment Analysis for Quantifying Telomere Length Using In-gel Hybridization [jove.com]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. A generic protocol for the expression and purification of recombinant proteins in Escherichia coli using a combinatorial His6-maltose binding protein fusion tag - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Protein Expression, Characterization and Purification – Caroline Ajo-Franklin Research Group [cafgroup.lbl.gov]
- 22. med.unc.edu [med.unc.edu]
